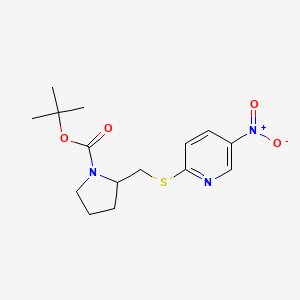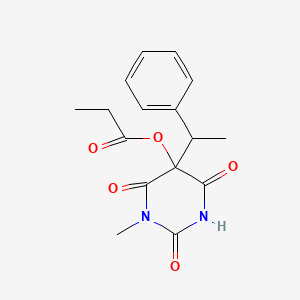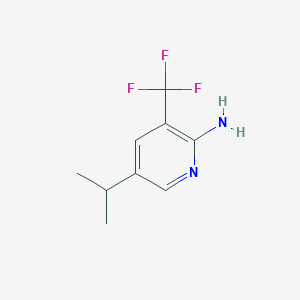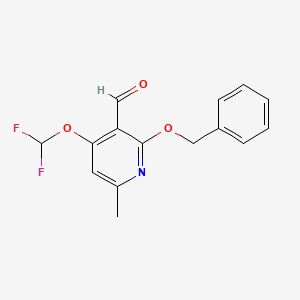
4-Hydroxy-1-methylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-methylindoline-2,3-dione is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system with a hydroxyl group at the 4-position and a methyl group at the 1-position, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methylindoline-2,3-dione can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method includes the oxidation of indoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, alkyl groups using reagents like halogenating agents, nitrating agents, and alkyl halides.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, and alkylated indole derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-methylindoline-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. For instance, its role as a fluorescent probe is based on the specific redox reaction between peroxynitrite and the indoline-2,3-dione moiety, leading to the release of the fluorophore . In medicinal applications, the compound’s biological activity is attributed to its ability to interact with cellular proteins and enzymes, modulating their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Isatin (1H-indole-2,3-dione): Shares a similar core structure but lacks the hydroxyl and methyl groups.
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
4-Hydroxyindole: Similar structure but without the methyl group at the 1-position.
Uniqueness: 4-Hydroxy-1-methylindoline-2,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups enhances its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-hydroxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-5-3-2-4-6(11)7(5)8(12)9(10)13/h2-4,11H,1H3 |
Clave InChI |
XSDXCJZXYIWMND-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=CC=C2)O)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)






![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)




